1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine
Overview
Description
1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine is an organic compound with the molecular formula C16H24BrNO2 and a molecular weight of 342.27126 g/mol . This compound is characterized by the presence of a bromophenoxy group, an ethoxyethyl chain, and a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine involves several steps. One common synthetic route includes the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(4-bromophenoxy)ethoxy]ethanol. Finally, this compound undergoes a nucleophilic substitution reaction with 4-methylpiperidine to yield the target compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxyethyl chain and methylpiperidine moiety contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine can be compared with similar compounds such as:
1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine: This compound has a chlorine atom instead of a bromine atom, resulting in different reactivity and biological activity.
1-[2-[2-(4-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperidine: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-4-methylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-14-6-8-18(9-7-14)10-11-19-12-13-20-16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNAQBOZMZGADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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